

A Comparative Guide to the Selectivity of GSK494581A and Other GPR55 Ligands

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GPR55 ligand, **GSK494581A**, with other notable GPR55 modulators. The information presented is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.

Introduction to GPR55 and its Ligands

G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor implicated in a variety of physiological processes, including pain sensation, inflammation, and bone density regulation.[1] The discovery of selective ligands for GPR55 is crucial for elucidating its biological functions and therapeutic potential. This guide focuses on the selectivity profile of **GSK494581A**, a GPR55 agonist, in comparison to other well-characterized GPR55 ligands.

Comparative Selectivity of GPR55 Ligands

The following tables summarize the potency and selectivity of **GSK494581A** and other key GPR55 ligands based on available experimental data.

Table 1: GPR55 Agonists - Potency and Selectivity



Compound	Туре	Potency (human GPR55)	Selectivity Profile
GSK494581A	Agonist	pEC50 = 6.8[2]	Also a GlyT1 inhibitor. Inactive at cannabinoid receptors.[2][3]
O-1602	Agonist	EC50 = 13 nM[4]	Negligible binding to CB1 and CB2 receptors.[5]
Abn-CBD	Agonist	EC50 = 2.5 μM[6][7]	>12-fold selective over CB1 and CB2 receptors (EC50 >30 µM).[6][7]

Table 2: GPR55 Antagonists - Potency and Selectivity

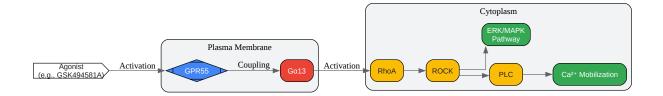
Compound	Туре	Potency (human GPR55)	Selectivity Profile
ML193	Antagonist	IC50 = 221 nM	>27-fold selective over CB1, >145-fold over GPR35 and CB2.
CID16020046	Inverse Agonist/Antagonist	IC50 = 0.15 μM - 1 μM	Good selectivity over CB1 and CB2 receptors.[8] Weak inhibition of acetylcholinesterase, µ-opioid receptor, KCNH2, and hERG.

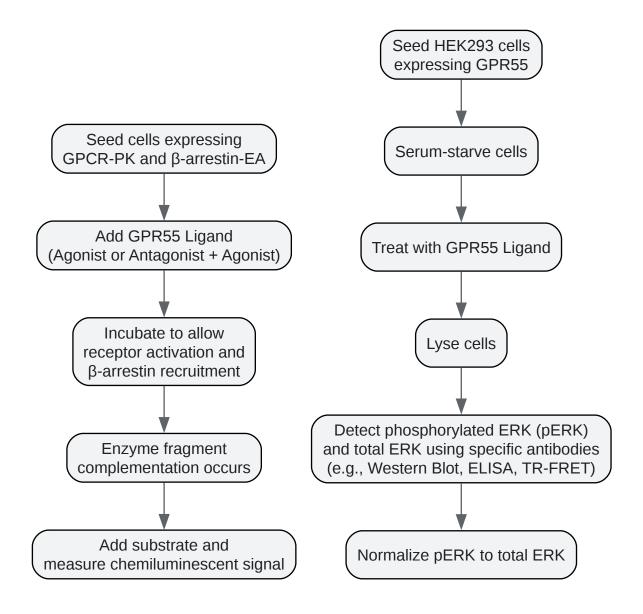
GPR55 Signaling Pathways

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to $G\alpha13$, leading to the activation of RhoA kinase.[9]

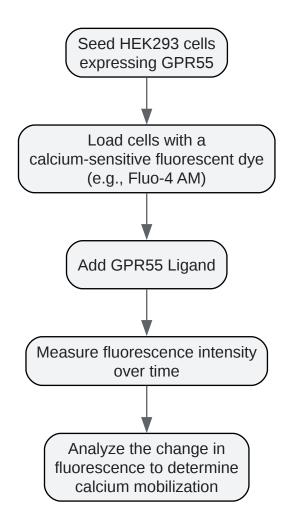


This, in turn, stimulates downstream effectors, resulting in the phosphorylation of ERK1/2 and mobilization of intracellular calcium.[10][11]









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References

- 1. GPR55 Wikipedia [en.wikipedia.org]
- 2. Pharmacology of GPR55 in yeast and identification of GSK494581A as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Abn-CBD | CAS:22972-55-0 | Selective GPR55 agonist; neurobehaviorally inactive | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. CID16020046 Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. GPR55: signaling pathways and functions PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
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